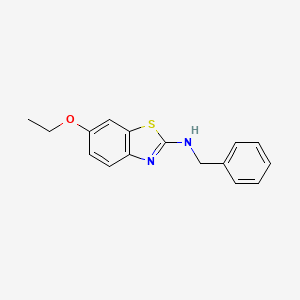

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

Description

Contextualization within Benzothiazole (B30560) Chemical Scaffolds

The foundational structure of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is the benzothiazole scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiazole (B1198619) ring. This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse physicochemical properties and biological activities.

In the case of this compound, the key substitutions are at the 2 and 6 positions. The 2-amino group is a common feature in many bioactive benzothiazoles, and its modification, in this case with a benzyl (B1604629) group, can significantly influence the molecule's interactions with biological targets. The ethoxy group at the 6-position is also a critical modification, as substitutions on the benzene ring of the benzothiazole core are known to modulate the electronic properties and lipophilicity of the entire molecule, which in turn can affect its pharmacological profile.

Significance of Benzothiazole Derivatives in Contemporary Medicinal Chemistry and Materials Science

Benzothiazole derivatives have garnered substantial attention from researchers due to their wide array of applications.

In Medicinal Chemistry:

The benzothiazole nucleus is a cornerstone in the development of new therapeutic agents. Derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer: Many benzothiazole-containing compounds have shown potent cytotoxic activity against various cancer cell lines. nih.govnih.govpcbiochemres.com

Antimicrobial: The scaffold is present in numerous antibacterial and antifungal agents. nih.govrjpbcs.com

Anticonvulsant: Certain derivatives have been investigated for their potential in treating epilepsy. pcbiochemres.com

Anti-inflammatory: Benzothiazoles have been explored for their ability to modulate inflammatory pathways. pcbiochemres.com

Antitubercular: The emergence of drug-resistant tuberculosis has spurred the investigation of novel scaffolds like benzothiazole. rsc.org

A study on new 2-amino-6-ethoxybenzothiazole (B160241) derivatives, the parent structure of the compound in focus, revealed their potential to influence physical work capacity, highlighting the biological relevance of this specific substitution pattern. researchgate.net

In Materials Science:

The unique photophysical properties of benzothiazole derivatives make them valuable in the development of advanced materials. They are utilized as:

Dyes and Pigments: The conjugated system of the benzothiazole ring can be extended to create compounds with intense and stable colors.

Fluorescent Probes: Their ability to fluoresce upon excitation makes them suitable for use as sensors and in imaging applications.

Organic Light-Emitting Diodes (OLEDs): Certain benzothiazole derivatives are being investigated for their potential as components in the emissive layers of OLEDs.

Overview of Current Research Trajectories for this compound

While direct and extensive research on this compound is limited, its chemical structure suggests several promising research directions. Future investigations could focus on:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound and a library of its analogs. This would involve exploring different synthetic methodologies and purification techniques.

Biological Screening: A comprehensive evaluation of its potential pharmacological activities is a logical next step. Based on the known properties of related benzothiazoles, screening for anticancer, antimicrobial, and anti-inflammatory properties would be of high interest. Structure-activity relationship (SAR) studies of N-substituted 2-aminobenzothiazoles have shown that modifications at the nitrogen atom can significantly impact biological activity, suggesting that the N-benzyl group could confer unique properties. nih.govnih.gov

Materials Science Applications: Investigating the photophysical properties of this compound to determine its potential as a fluorescent material or as a component in organic electronic devices.

Chemical Data for this compound

| Property | Value |

| CAS Number | 743452-45-1 |

| Molecular Formula | C16H16N2OS |

| Molecular Weight | 284.38 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Data sourced from publicly available chemical supplier information.

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-19-13-8-9-14-15(10-13)20-16(18-14)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWKHFGRLSGXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Pharmacological Potential

Antimicrobial Activity Investigations

The antimicrobial potential of benzothiazole (B30560) derivatives has been extensively explored, revealing a broad spectrum of activity against various pathogenic microorganisms. Structure-activity relationship (SAR) studies have indicated that the substitutions at the 2 and 6-positions of the benzothiazole ring are crucial for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. rsc.orggsconlinepress.com

One study on 1,2-benzothiazine derivatives reported activity against Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 25 to 600 µg/mL, although some of these concentrations indicate weak activity. researchgate.net Another study of synthetic 1,3-bis(aryloxy)propan-2-amines showed MIC values in the range of 2.5–10 μg/ml against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzoyl-substituted benzimidazole (B57391) 15a | S. pyogenes (sensitive and resistant) | 2 | nih.gov |

| 1,2-Benzothiazine derivatives | Bacillus subtilis, Staphylococcus aureus | 25-600 | researchgate.net |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | S. aureus | 15.6 | rsc.org |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | S. pyogenes, E. faecalis, S. aureus | 2.5-10 | nih.gov |

The efficacy of benzothiazole derivatives has also been evaluated against Gram-negative bacteria. In a study of benzothiazole derivatives bearing an amide moiety, compound A07, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, exhibited potent activity against several Gram-negative strains. rsc.org Specifically, it showed MIC values of 7.81 µg/mL against Escherichia coli, 15.6 µg/mL against Salmonella typhi, and 3.91 µg/mL against Klebsiella pneumoniae. rsc.org

Another study on tetrahydropyrimidinyl-substituted benzimidazoles found that the benzoyl-substituted derivative 15a was highly active against the Gram-negative pathogens E. coli and M. catarrhalis, with MIC values of 1 µg/mL and 2 µg/mL, respectively. nih.gov However, a different study on 1,2-benzothiazine derivatives showed no activity against Proteus vulgaris and Salmonella typhimurium. researchgate.net

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | E. coli | 7.81 | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | S. typhi | 15.6 | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | K. pneumoniae | 3.91 | rsc.org |

| Benzoyl-substituted benzimidazole 15a | E. coli | 1 | nih.gov |

| Benzoyl-substituted benzimidazole 15a | M. catarrhalis | 2 | nih.gov |

Several studies have highlighted the antifungal potential of the benzothiazole scaffold. A series of 6-substituted 2-aminobenzothiazole (B30445) derivatives were synthesized and screened for their in vitro antimicrobial properties, with almost all compounds demonstrating antifungal activity. researchgate.net Notably, compounds with a bulky substituent at the 6-position of the aryl moiety showed high antifungal activity. researchgate.net

In one study, specific derivatives, 1n and 1o, exhibited significant efficacy with MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. researchgate.net Another investigation into novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govbiorxiv.orgbenzothiazole derivatives also reported good to moderate activity against various fungi. mdpi.com

Table 3: Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 1n | Candida albicans | 4-8 | researchgate.net |

| Compound 1n | Candida parapsilosis | 4-8 | researchgate.net |

| Compound 1n | Candida tropicalis | 4-8 | researchgate.net |

| Compound 1o | Candida albicans | 4-8 | researchgate.net |

| Compound 1o | Candida parapsilosis | 4-8 | researchgate.net |

| Compound 1o | Candida tropicalis | 4-8 | researchgate.net |

The benzothiazole nucleus is considered a versatile scaffold in the development of antiviral agents. srce.hr Research has shown that derivatives of benzothiazole can exhibit activity against a range of viruses. For instance, certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have demonstrated potential antiviral effects against Herpes Simplex Virus 1 (HSV-1), achieving a 50–61% reduction in viral plaques. nih.gov

Furthermore, some benzothiazole derivatives have been investigated for their activity against HIV. nih.gov A hybrid benzothiazolyl-coumarin derivative with a 6-chloro substitution showed a promising anti-HIV effect with an EC50 of less than 7 μg/ml. nih.gov In the context of the Dengue virus, a hybrid benzothiazole-quinoline derivative was identified as a competitive inhibitor of the DENV2 NS2B/NS3 protease with an IC50 value of 0.91 ± 0.05 µM. nih.gov A novel tricyclic structure containing a 2-substituted 7,8-dihydro-6H-imidazo[2,1-b] nih.govbiorxiv.orgbenzothiazol-5-one showed promise against the influenza A virus. nih.gov

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and benzothiazole derivatives have shown significant promise in this area. gsconlinepress.com An important study focused on the optimization of a benzothiazole derivative, BT-08, to improve its activity against Mycobacterium tuberculosis. nih.gov In this research, the 6-ethoxy group, a key feature of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, was maintained during the structure-activity relationship evaluation, highlighting its potential importance for antitubercular efficacy. nih.gov

Another study identified a 2-aminobenzothiazole scaffold through a whole-cell screen against a recombinant strain of Mycobacterium tuberculosis. nih.govbiorxiv.orgbiorxiv.org The initial "seed" molecule from this screen demonstrated modest antitubercular activity. nih.govbiorxiv.orgbiorxiv.org Subsequent synthesis and testing of 34 analogs led to the identification of molecules with improved potency and reduced cytotoxicity. nih.gov The seed molecule itself showed good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages. nih.gov

Table 4: Antitubercular Activity of a Seed 2-Aminobenzothiazole Molecule

| Compound | Strain | MIC (µM) | Reference |

|---|---|---|---|

| Seed Benzothiazole Molecule (1) | M. tuberculosis (wild-type) | 47 ± 12 | biorxiv.org |

| Seed Benzothiazole Molecule (1) | M. tuberculosis (LepB-UE) | 25 ± 4.5 | biorxiv.org |

Antibacterial Efficacy Studies

Anticancer Activity Research

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated notable efficacy against various cancer cell lines, operating through several mechanisms including direct cytotoxicity, induction of programmed cell death (apoptosis), and interference with critical tumor progression pathways. nih.gov

Cytotoxic Effects on Malignant Cell Lines

The cytotoxic potential of 2-aminobenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. Structure-activity relationship studies have revealed that modifications to the benzothiazole ring system can significantly influence this activity. For instance, the introduction of an ethoxy group at the C6 position of the 2-aminobenzothiazole scaffold has been shown to enhance cytotoxic activity. nih.gov One study found the rank order of cytotoxicity for substitutions on the benzothiazole ring to be OEt > H > Me > NO2. nih.gov

Various derivatives have shown potent, low-micromolar efficacy against cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). nih.gov For example, certain novel aminothiazole-benzazole-based amide derivatives exhibit IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 17.2 to 80.6 μM against MCF-7 and A549 cells. researchgate.net Another study reported that a 2-aminobenzothiazole derivative showed significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 2.49 ± 0.12 μM, while showing minimal impact on normal fibroblast cells. nih.gov Similarly, three different benzothiazole derivatives tested against the LungA549 cell line showed IC50 values of 68 μg/mL and 121 μg/mL for two of the compounds. jnu.ac.bdresearchgate.net

| Compound Type | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Aminothiazole-benzazole amide derivative (6b) | MCF-7 (Breast) | 17.2 ± 1.9 μM | researchgate.net |

| Aminothiazole-benzazole amide derivative (6b) | A549 (Lung) | 19.0 ± 3.2 μM | researchgate.net |

| 2-Aminobenzothiazole derivative (12) | MCF-7 (Breast) | 2.49 ± 0.12 μM | nih.gov |

| 2-Aminobenzothiazole derivative (13) | HCT116 (Colon) | 6.43 ± 0.72 μM | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 (Lung) | 68 μg/mL | jnu.ac.bd |

| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 (Lung) | 121 μg/mL | jnu.ac.bd |

Induction of Apoptosis in Cancer Cells

A key mechanism behind the anticancer effects of many benzothiazole derivatives is the induction of apoptosis, a form of programmed cell death. ukrbiochemjournal.orgukrbiochemjournal.org Research has shown that these compounds can trigger apoptosis through various cellular signaling cascades.

One common pathway involves the mitochondria. For instance, a novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS), which in turn leads to the loss of mitochondrial transmembrane potential and the release of pro-apoptotic factors. nih.gov Other 2-amino-5-benzylthiazole derivatives have been found to induce apoptosis in human leukemia cells by causing PARP1 and caspase-3 cleavage. ukrbiochemjournal.orgukrbiochemjournal.org They also increase the levels of the pro-apoptotic protein Bim and the nuclease EndoG, while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptosis pathway. ukrbiochemjournal.orgresearchgate.net

The activation of caspases, which are proteases that execute the process of apoptosis, is another critical step. Studies have demonstrated that treatment with certain benzothiazole derivatives leads to the activation of caspase-3 and caspase-9, confirming their pro-apoptotic activity. nih.gov This ultimately results in characteristic apoptotic features like DNA fragmentation and nuclear condensation. ukrbiochemjournal.orgnih.gov

Inhibition of Tumor Progression Pathways

Beyond inducing cell death, benzothiazole derivatives have been found to inhibit key signaling pathways that are crucial for tumor growth, proliferation, and metastasis. nih.gov

One significant target is the Epidermal Growth Factor Receptor (EGFR) pathway. Certain 2-aminobenzothiazole analogues have been shown to potently block EGFR activity, with IC50 values in the sub-micromolar range, which helps to explain their strong cellular potency against various cancer cell lines. nih.gov

Another critical pathway implicated in cancer is the NEDDylation pathway, which is essential for the activity of cullin-RING ubiquitin ligases that control cancer cell growth. Novel benzothiazole derivatives have been identified as potent inhibitors of the NEDD8-activating enzyme (NAE) in this pathway, with some compounds showing excellent anticancer activity against colon cancer cells at nanomolar concentrations. researchgate.net

Furthermore, benzothiazole compounds have been shown to inhibit the migration and invasion of cancer cells, which are critical processes for metastasis. nih.gov By downregulating proteins such as MMP9, which is involved in breaking down the extracellular matrix, these compounds can suppress the metastatic potential of tumor cells. nih.gov

Antioxidant Activity Investigations

Several benzothiazole derivatives have been investigated for their ability to act as antioxidants. ijprajournal.comresearchgate.net Antioxidants are crucial for protecting the body from damage caused by reactive oxygen species (ROS), which are implicated in a variety of chronic diseases. ijprajournal.com The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging methods. researchgate.net

Studies have shown that the antioxidant activity of benzothiazole derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring. For example, compounds bearing a hydroxyl (-OH) group, which is an electron-donating substituent, have demonstrated improved DPPH radical scavenging activity. ijprajournal.com Conversely, the presence of electron-withdrawing groups like nitro (-NO2) or halogens was found to result in less potent antioxidant action. ijprajournal.com In some studies, certain synthesized benzothiazole derivatives showed radical scavenging potential comparable to that of the standard antioxidant ascorbic acid. researchgate.net This suggests that the benzothiazole scaffold can be a promising base for the development of novel antioxidant agents. nih.govnih.gov

Anti-inflammatory Properties

The benzothiazole nucleus is a core component of various compounds that exhibit significant anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory effects of these derivatives are often assessed using models such as carrageenan-induced paw edema in rats, with their efficacy compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. sphinxsai.com

Structure-activity relationship studies have provided insights into the features that enhance anti-inflammatory activity. For instance, the presence of a methoxy (B1213986) group (-OCH3), which is structurally similar to the ethoxy group, at the 6-position of the benzothiazole ring has been associated with better anti-inflammatory activity. sphinxsai.com This suggests that alkoxy substitution at this position is favorable for this biological effect.

Several series of 2-aminobenzothiazole derivatives have been synthesized and shown to possess anti-inflammatory activities comparable to conventional drugs. nih.govhumanjournals.com The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov The development of new benzothiazole-based agents continues to be a promising area for discovering effective NSAIDs with potentially improved safety profiles. sphinxsai.com

Other Emerging Biological Activities

The versatile benzothiazole scaffold has been associated with a broad spectrum of other biological activities beyond anticancer, antioxidant, and anti-inflammatory effects. This chemical structure is considered a "privileged" scaffold in medicinal chemistry because of its presence in numerous pharmacologically active compounds. humanjournals.com

Comprehensive reviews and individual studies have highlighted the potential of benzothiazole derivatives in several other therapeutic areas. These include:

Antimicrobial and Antifungal Activity: Many derivatives have been tested and found to be effective against various bacterial and fungal strains. pcbiochemres.compcbiochemres.comuokerbala.edu.iq

Anticonvulsant Activity: Certain benzothiazole compounds have shown promise as agents for controlling seizures. pcbiochemres.com

Antidiabetic Properties: Research has indicated the potential for some derivatives to be used in the management of diabetes. pcbiochemres.comhumanjournals.com

Antimalarial and Antiviral Agents: The scaffold has been incorporated into molecules designed to combat malarial parasites and various viruses. pcbiochemres.compcbiochemres.com

This wide range of activities underscores the therapeutic potential of the benzothiazole nucleus and encourages further exploration of its derivatives for developing new drugs to treat a variety of diseases. pcbiochemres.comresearchgate.net

Proteomics Research Applications, particularly Ubiquitination Modulation

While specific studies detailing the application of this compound in proteomics research are not extensively documented, it is commercially available as a biochemical for such research. scbt.com Proteomics, the large-scale study of proteins, is a critical field in modern biomedical research, and small molecules are often used as probes to understand protein function and interaction. nih.gov

The ubiquitination pathway is a key cellular process involving the attachment of ubiquitin to substrate proteins, targeting them for degradation or altering their function. This pathway is a focal point for drug discovery, and compounds that can modulate ubiquitination are of high interest. There is currently a lack of specific research data directly linking this compound to the modulation of the ubiquitination pathway. However, the general utility of small molecules in proteomics suggests a potential, yet unexplored, role for this compound in studying protein regulation. nih.gov

Anthelmintic Efficacy

For instance, a series of 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their anthelmintic activity. researchgate.net The structural similarity of these compounds to this compound, particularly the substitution at the 6-position, suggests that it may also possess anthelmintic properties. The ethoxy group at the 6-position could influence the compound's lipophilicity and its interaction with biological targets within the parasite. Further research is needed to specifically evaluate the anthelmintic potential of this compound.

Anthelmintic Activity of Related Benzothiazole Derivatives

| Compound Type | Key Structural Features | Observed Anthelmintic Activity | Reference |

|---|---|---|---|

| 2-Amino-6-substituted Benzothiazoles | Various substitutions at the 6-position of the benzothiazole ring. | Several derivatives demonstrated significant anthelmintic effects in preclinical studies. | researchgate.net |

| N-methylbenzo[d]oxazol-2-amine | An oxazole (B20620) analog of the benzothiazole core. | Showed in vivo anthelmintic properties against Trichinella spiralis. | nih.gov |

Antidiabetic Activity

The benzothiazole nucleus is a recognized scaffold in the design of antidiabetic agents. mdpi.com Research has demonstrated that various benzothiazole derivatives exhibit hypoglycemic effects through different mechanisms of action. nih.govresearchgate.netkoreascience.kr While specific antidiabetic studies on this compound are not prevalent, the activity of structurally related compounds provides a strong rationale for its potential in this area.

One key target in diabetes research is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. mdpi.com Several studies have shown that 2-aminobenzothiazole derivatives can act as agonists of PPARγ, leading to improved glycemic control. mdpi.com Another mechanism involves the inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol, a hormone that can raise blood sugar levels. nih.govresearchgate.net N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been shown to inhibit 11β-HSD1 and lower plasma glucose levels in animal models of non-insulin-dependent diabetes mellitus. nih.govresearchgate.net Given that this compound shares the 6-substituted-1,3-benzothiazol-2-amine core, it is plausible that it could exhibit similar antidiabetic properties.

Antidiabetic Mechanisms of Benzothiazole Derivatives

| Compound Class | Mechanism of Action | Example | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole derivatives | PPARγ agonism | Various synthetic derivatives | mdpi.com |

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Inhibition of 11β-HSD1 | Synthetic derivatives with substitutions at the 6-position | nih.govresearchgate.net |

| N-benzothiazol-2-yl benzamide (B126) derivatives | Allosteric activation of glucokinase | Synthetic benzamide analogues | japsonline.com |

Anticonvulsant Properties

The benzothiazole scaffold has been identified as a promising framework for the development of novel anticonvulsant drugs. researchgate.netresearchgate.net Several derivatives of 2-aminobenzothiazole have been synthesized and shown to possess significant anticonvulsant activity in various preclinical models of epilepsy. researchgate.netresearchgate.netnih.gov Although direct experimental data on the anticonvulsant properties of this compound is lacking, the established activity of its chemical relatives suggests it may have similar potential.

The anticonvulsant effects of benzothiazoles are thought to be mediated through various mechanisms, including modulation of ion channels and neurotransmitter systems. nih.gov For example, Riluzole, a 2-aminobenzothiazole derivative, is known for its neuroprotective and anticonvulsant effects. researchgate.net The presence of an ethoxy group at the 6-position of the benzothiazole ring in this compound is a feature shared with other biologically active benzothiazoles, and the N-benzyl substitution could further influence its pharmacokinetic and pharmacodynamic properties. nih.gov

Anticonvulsant Activity of Benzothiazole Analogs

| Compound Type | Key Structural Features | Observed Anticonvulsant Activity | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole derivatives | Core benzothiazole structure with various substitutions. | Demonstrated efficacy in preclinical models of seizures. | researchgate.net |

| N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides | Substitutions at the 6-position of the benzothiazole ring. | Showed protection against maximal electroshock-induced seizures. | researchgate.net |

| Riluzole (a 2-aminobenzothiazole derivative) | A clinically used drug with a benzothiazole core. | Exhibits both neuroprotective and anticonvulsant effects. | researchgate.net |

Anti-malarial Research

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscores the urgent need for new anti-malarial agents. nih.govnih.gov The benzothiazole nucleus has been a focal point in the search for novel anti-malarial compounds. researchgate.netresearchgate.net While specific anti-malarial studies targeting this compound have not been reported, the broader class of benzothiazole derivatives has shown significant promise. nih.govnih.govresearchgate.net

The anti-malarial activity of benzothiazoles is believed to stem from their ability to interfere with essential parasitic processes. nih.gov For example, some benzothiazole hydrazones have been shown to act as iron chelators and inhibit heme polymerization, a critical detoxification pathway for the malaria parasite. nih.gov The substitution pattern on the benzothiazole ring plays a crucial role in determining the anti-malarial potency of these compounds. nih.gov The presence of the ethoxy group at the 6-position and the N-benzyl group in this compound could modulate its activity against Plasmodium species.

Anti-malarial Potential of Benzothiazole Derivatives

| Compound Class | Proposed Mechanism of Action | Observed Activity | Reference |

|---|---|---|---|

| Benzothiazole hydrazones | Iron chelation and inhibition of heme polymerization. | Active against drug-resistant strains of P. falciparum. | nih.gov |

| 2,6-disubstituted benzothiazole derivatives | Inhibition of parasitic enzymes. | Potent anti-plasmodial activity in vitro. | researchgate.net |

Neuroprotective Potential

Neurodegenerative diseases represent a significant and growing health concern. The search for compounds with neuroprotective properties is an active area of research. The benzothiazole scaffold has been associated with neuroprotective effects, as exemplified by the drug Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). researchgate.net While there is no direct evidence for the neuroprotective potential of this compound, the known activities of related compounds suggest this as a plausible area for investigation.

The neuroprotective effects of benzothiazole derivatives may be attributed to their ability to modulate various pathways involved in neuronal cell death, such as excitotoxicity, oxidative stress, and inflammation. nih.gov For example, a 6-nitrobenzo[d]thiazol-2 amine derivative has been shown to mitigate epileptic conditions in a zebrafish model by modulating inflammatory and neuroprotective pathways. nih.gov The N-benzyl moiety in this compound is also found in other neuroactive compounds, suggesting it could contribute to potential neuroprotective effects. nih.gov

Mechanistic Insights into N Benzyl 6 Ethoxy 1,3 Benzothiazol 2 Amine S Biological Actions

Molecular Target Identification and Validation

The benzothiazole (B30560) scaffold is recognized for its capacity to interact with a diverse range of biological macromolecules, leading to the inhibition of enzymes and the modulation of cellular signaling.

Derivatives of the 2-aminobenzothiazole (B30445) core structure have been extensively studied as inhibitors of various enzymes critical to cellular function and disease progression. The introduction of different substituents onto the benzothiazole nucleus, such as the 6-ethoxy group, can influence the potency and selectivity of these interactions. nih.gov The N-benzyl group on the exocyclic amine has also been explored in structure-activity relationship studies. nih.gov Key enzymatic targets for the broader benzothiazole class include bacterial topoisomerases and enzymes implicated in cancer and neurodegenerative diseases. nih.govbrc.hunih.gov

For instance, certain benzothiazole derivatives have demonstrated potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.govbrc.hu In the context of cancer, benzothiazoles have been identified as inhibitors of carbonic anhydrases (CAs), zinc metalloenzymes involved in pH regulation and metabolism within tumor tissues. nih.govresearchgate.net Furthermore, other derivatives have shown inhibitory potential against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.govresearchgate.net

| Enzyme Target | Organism/Disease Context | Inhibition Finding for Benzothiazole Derivatives | Reference |

|---|---|---|---|

| DNA Gyrase (GyrB subunit) | Bacteria (e.g., E. coli, A. baumannii) | Binds to the ATP-binding site, inhibiting DNA supercoiling. | nih.govacs.org |

| Topoisomerase IV (ParE subunit) | Bacteria (e.g., E. coli, S. aureus) | Inhibits ATP-dependent DNA relaxation and decatenation. | nih.govbrc.hu |

| Carbonic Anhydrases (CAs) | Cancer (Hypoxic Tumors) | Inhibits enzyme activity, affecting pH regulation in tumor cells. | nih.govresearchgate.net |

| MET Kinase | Cancer | Suppresses kinase activity, blocking proliferation of cancer cells with MET gene amplification. | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Demonstrates significant inhibition, with some derivatives showing potency comparable to standard drugs. | nih.govresearchgate.net |

Benzimidazole (B57391) and benzothiazole derivatives, as purine (B94841) analogues, have the potential to interfere with biosynthetic pathways for nucleic acids and proteins. nih.gov In cancer cells, benzothiazole compounds can modulate critical signaling pathways that control cell growth, proliferation, and survival. One key mechanism is the inhibition of protein kinases. nih.gov For example, certain 2-aminobenzothiazole derivatives have been shown to suppress MET kinase, a receptor tyrosine kinase whose amplification can drive the growth of lung and gastric cancers. nih.gov By inhibiting such kinases, these compounds can block downstream signaling cascades responsible for malignant cell proliferation.

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial properties of the benzothiazole scaffold are primarily attributed to its ability to interfere with essential bacterial enzymes and structural components.

The most extensively documented antimicrobial mechanism for this class of compounds is the inhibition of bacterial type IIA topoisomerases: DNA gyrase and topoisomerase IV. brc.hu These enzymes are vital for managing DNA topology during replication, transcription, and repair. nih.gov Benzothiazole-based inhibitors typically target the ATP-binding site of the GyrB (for DNA gyrase) and ParE (for topoisomerase IV) subunits. nih.govnih.gov This competitive inhibition prevents the enzymes from carrying out their essential functions, leading to a loss of cell viability and bacterial death. brc.hu Crystal structures of benzothiazole inhibitors in complex with the GyrB subunit have confirmed their binding mode in the ATPase active site. nih.govacs.org

Beyond direct enzyme inhibition, some benzothiazole derivatives can disrupt the integrity of the bacterial cell wall. nih.govnih.gov The bacterial cell wall is crucial for providing structural rigidity and protecting the organism. nih.govnih.gov Certain benzothiazole-indolene scaffolds have been shown to act by binding to Lipid II, an essential precursor molecule in the biosynthesis of the cell wall's peptidoglycan layer. nih.govnih.gov By sequestering Lipid II, these compounds prevent its incorporation into the growing cell wall, thereby compromising its structural integrity and leading to bacterial death. This mechanism is particularly effective against Gram-positive bacteria. nih.gov The inhibition of fundamental enzymes like DNA gyrase also constitutes a disruption of critical metabolic processes related to DNA replication and repair. nih.gov

Elucidation of Anticancer Mechanisms of Action

The anticancer activity of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine and related compounds is multifaceted, involving the inhibition of key enzymes and the induction of programmed cell death. Benzothiazole derivatives have been shown to be effective against various cancer cell lines through several mechanisms. nih.govresearchgate.net

One primary mechanism is the inhibition of protein kinases that are overactive in cancer cells, such as MET kinase, which disrupts signaling pathways essential for tumor growth. nih.gov Another significant target is human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase. nih.gov By inhibiting this enzyme, benzothiazole compounds can interfere with DNA replication in rapidly dividing cancer cells, ultimately triggering cell death.

Furthermore, many benzothiazole derivatives induce apoptosis (programmed cell death) in cancer cells. nih.gov This can occur through the mitochondrial-dependent pathway, a key intrinsic apoptotic route. nih.gov The inhibition of carbonic anhydrases, which are overexpressed in many hypoxic tumors and play a role in tumor cell survival and proliferation, represents another important anticancer mechanism for this class of compounds. nih.govresearchgate.net

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Research on structurally similar 2-amino-5-benzylthiazole derivatives has shown that they can induce apoptosis in human leukemia cells. ukrbiochemjournal.org

The documented mechanisms for these related compounds involve the intrinsic (mitochondrial) pathway of apoptosis. Key events include:

Caspase Activation: Cleavage and activation of executioner caspases, such as caspase-3.

PARP Cleavage: Cleavage of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a hallmark of apoptosis.

Modulation of Bcl-2 Family Proteins: An increase in the level of pro-apoptotic proteins (like Bim) and a decrease in the level of anti-apoptotic proteins (like Bcl-2). ukrbiochemjournal.org

These actions lead to mitochondrial dysfunction, release of pro-apoptotic factors, and ultimately, cell death. While these findings in related thiazoles are significant, it is unknown if this compound induces apoptosis and whether it would operate through a similar mitochondria-dependent mechanism. ukrbiochemjournal.org

Interaction with Nucleic Acids (e.g., DNA)

Direct interaction with DNA is another mechanism through which anticancer compounds can function, leading to the inhibition of replication and transcription and ultimately causing cell death. The benzothiazole nucleus, resembling a purine base, has been explored as a DNA-interacting agent. researchgate.net

Studies on different classes of benzothiazole derivatives have revealed various modes of DNA interaction:

DNA Intercalation: Some metal complexes of the parent compound, 1,3-benzothiazol-2-amine, have been shown to bind to DNA by intercalating between the base pairs. nih.gov

Minor Groove Binding: Other derivatives, such as certain 2-bromobenzyl-benzothiazolium salts, have been identified as DNA minor groove-binding agents. researchgate.net

Enzyme Inhibition: Certain benzothiazoles function as DNA gyrase or topoisomerase IIα inhibitors, interfering with the enzymes that manage DNA topology rather than binding directly to the DNA structure itself. researchgate.net

One study on 2-amino-5-benzylthiazole derivatives found that while they caused DNA fragmentation characteristic of apoptosis, they did so without direct DNA binding or intercalation. ukrbiochemjournal.org The specific mode of interaction, if any, between this compound and nucleic acids has not been reported.

Table 2: Observed DNA Interaction Modes for Benzothiazole Analogs

| Compound Class | Mechanism of Action | Consequence |

|---|---|---|

| Platinum(II) complexes of 1,3-benzothiazol-2-amine | DNA Intercalation | Cleavage of plasmid DNA |

| 3-amino-2-(bromobenzyl)-1,3-benzothiazolium salts | Topoisomerase IIα Inhibition, Minor Groove Binding | Inhibition of DNA relaxation |

Note: This table provides examples from related compounds, as no direct DNA interaction data exists for this compound.

Mechanisms in Ubiquitination Pathway Modulation

The ubiquitin-proteasome system is a complex pathway responsible for protein degradation, playing a vital role in cellular homeostasis. It regulates the levels of numerous proteins involved in cell cycle progression, signal transduction, and apoptosis. Targeting components of the ubiquitination pathway, such as ubiquitin ligases or deubiquitinating enzymes, has emerged as a promising strategy in cancer therapy.

Currently, there is no scientific literature available that describes the interaction of this compound or closely related benzothiazole derivatives with components of the ubiquitination pathway. This remains an unexplored area of research for this class of compounds.

Structure Activity Relationship Sar Studies of N Benzyl 6 Ethoxy 1,3 Benzothiazol 2 Amine and Its Analogs

Influence of Substituents on the Benzothiazole (B30560) Ring System

The substitution pattern on the benzothiazole core is a critical determinant of the biological activity of this class of compounds. The nature, position, and electronic properties of these substituents can significantly modulate the pharmacological profile.

The 6-ethoxy group on the benzothiazole ring is anticipated to influence the molecule's properties in several ways. While specific studies on the 6-ethoxy variant of N-benzyl-1,3-benzothiazol-2-amine are not extensively available, research on other 6-substituted-2-aminobenzothiazoles provides valuable insights. For instance, a quantitative structure-activity relationship (QSAR) study on a series of 6-substituted-2-aminobenzothiazoles as inhibitors of microsomal mixed-function oxidase activity revealed that the biological activity is significantly correlated with the hydrophobic character and the molar refractivity of the substituent at the 6-position nih.gov.

Alkoxy groups, such as the ethoxy group, are known to increase lipophilicity, which can enhance the ability of a compound to cross cell membranes and interact with hydrophobic pockets in target proteins. In a series of 6-substituted-2-aminobenzothiazoles, compounds with alkoxy substituents, like the 6-propoxy and 6-butoxy derivatives, were found to be among the more potent inhibitors of aminopyrine (B3395922) N-demethylase activity nih.gov. This suggests that the ethoxy group in N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine likely contributes positively to its biological activity by enhancing its hydrophobic character.

Table 1: Influence of 6-Alkoxy Substituents on Inhibitory Activity

| 6-Substituent | Inhibitory Potency (I50) | Reference |

|---|---|---|

| Propoxy | High | nih.gov |

Note: This table is illustrative and based on findings for related 6-alkoxy-2-aminobenzothiazoles, not the specific subject compound.

The introduction of various substituents on the benzothiazole nucleus has been a common strategy to modulate the pharmacological activity of this scaffold.

Halogens: Halogen substituents can influence a molecule's electronic properties, lipophilicity, and metabolic stability. In many heterocyclic systems, the introduction of halogens leads to enhanced biological activity. For example, in a series of benzothiazole derivatives, the presence of a chloro group at the 6-position was found to increase bioactivity in anticancer and anti-inflammatory studies nih.gov. Similarly, fluorinated analogs of 2-(4-aminophenyl) benzothiazoles have been synthesized to block C-oxidation, thereby improving their metabolic profile thaiscience.info.

Methyl: The methyl group, being a small and lipophilic substituent, can also impact biological activity. Its introduction can enhance binding to hydrophobic pockets of target enzymes or receptors. In some series of benzothiazole derivatives, methyl substitution has been shown to enhance potency thaiscience.info.

Nitro: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution within the benzothiazole ring. This can influence the compound's interaction with biological targets. Studies on nitro-substituted benzothiazole derivatives have demonstrated potent antibacterial and anticancer activities nih.govnih.govnih.gov. For instance, 6-nitro-substituted benzothiazoles have shown notable microbiological activity pcbiochemres.com. The presence of a nitro group on a related compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was found to be crucial for its significant anticancer and anti-inflammatory effects nih.gov.

Table 2: Effect of Various Substituents on the Biological Activity of Benzothiazole Analogs

| Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Chloro | 6 | Increased anticancer & anti-inflammatory activity | nih.gov |

| Fluoro | General | Improved metabolic stability | thaiscience.info |

| Nitro | 6 | Enhanced microbiological activity | pcbiochemres.com |

Significance of the N-Benzyl Moiety in Pharmacological Efficacy

The N-benzyl group is a key structural feature that significantly contributes to the pharmacological efficacy of this compound. This moiety can participate in various non-covalent interactions with biological targets, including hydrophobic, pi-pi stacking, and cation-pi interactions.

Studies on other N-benzyl substituted heterocyclic compounds have consistently highlighted the importance of this group for potent biological activity. For example, in a series of N-benzyl phenethylamines, the N-benzyl substituent was shown to significantly increase binding affinity and functional activity at serotonin (B10506) receptors nih.gov. The nature and position of substituents on the benzyl (B1604629) ring itself can further fine-tune the activity and selectivity. For instance, the introduction of a 2'-hydroxybenzyl group led to a marked increase in potency and selectivity for the 5-HT2A receptor nih.gov.

In the context of this compound, the benzyl group likely plays a crucial role in orienting the molecule within the binding site of its target protein, allowing for optimal interactions. The aromatic ring of the benzyl group can engage in hydrophobic and aromatic interactions, which are often key drivers of ligand-receptor binding.

Role of Specific Functional Groups and Linkers in Activity

The 2-amino group in 2-aminobenzothiazoles serves as a crucial attachment point for various side chains and linkers. The basicity of this nitrogen atom can be important for forming hydrogen bonds or salt bridges with the target protein.

Linkers play a vital role in determining the flexibility and orientation of the molecule, which can impact its ability to adopt the optimal conformation for binding. The length and chemical nature of the linker can be modulated to optimize interactions with the target. For example, studies on benzothiazole derivatives have shown that the type of linker connecting the benzothiazole core to other moieties can significantly influence the biological activity researchgate.net.

Electronic and Steric Effects on Biological Properties

The biological properties of this compound and its analogs are governed by a combination of electronic and steric effects of their substituents.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the benzothiazole ring can influence the electron density distribution of the entire molecule. This, in turn, affects its ability to interact with the electron-rich or electron-deficient regions of a biological target. For instance, the introduction of electron-withdrawing groups like halogens or a nitro group can enhance the acidity of nearby protons or alter the reactivity of the heterocyclic system, potentially leading to stronger interactions with the target pcbiochemres.comuokerbala.edu.iqunisi.it.

Steric Effects: The size and shape of the substituents (steric bulk) play a critical role in determining how well a molecule fits into the binding pocket of a receptor or enzyme. Bulky substituents can either promote or hinder binding, depending on the topology of the active site. A proper balance of steric factors is often necessary for optimal activity. Quantitative structure-activity relationship (QSAR) studies on benzothiazole derivatives have often included steric parameters to model their biological activity, highlighting the importance of molecular size and shape nih.gov.

Pharmacophore Development and Optimization for Enhanced Biological Potency

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For benzothiazole derivatives, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings pcbiochemres.comresearchgate.net.

The development of a pharmacophore model for a series of benzothiazole analogs can guide the rational design of new compounds with enhanced potency. By understanding the key features necessary for activity, medicinal chemists can strategically modify the lead compound to better fit the pharmacophore model.

For this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the benzothiazole core.

A hydrophobic feature associated with the ethoxy group.

A hydrogen bond donor/acceptor feature from the 2-amino group.

An additional aromatic/hydrophobic feature from the N-benzyl group.

Optimization of this scaffold would involve synthesizing analogs with modifications to these key features and evaluating their biological activity. For example, altering the substituents on the N-benzyl ring or changing the nature of the substituent at the 6-position could lead to compounds with improved potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery nih.govresearchgate.net.

Computational Chemistry and Molecular Modeling in Benzothiazole Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a benzothiazole (B30560) derivative, to the active site of a target protein.

Molecular docking simulations are crucial for predicting the binding affinity between benzothiazole derivatives and their protein targets. These predictions are often expressed as a docking score or binding energy, with lower values typically indicating a more stable protein-ligand complex. For instance, studies on various benzothiazole analogs have demonstrated their potential to bind effectively to different therapeutic targets.

In one study, designed benzothiazole derivatives were screened as potential inhibitors of GABA-aminotransferase, an enzyme linked to anticonvulsant activity. The docking scores, which represent the binding affinity, were calculated to identify the most promising candidates for further development. wjarr.com Similarly, docking studies of benzothiazole-thiazole hybrids against the p56lck enzyme, a target in cancer therapy, were performed to identify compounds with high binding affinities, indicating their potential as competitive inhibitors. biointerfaceresearch.com Another investigation focused on designing benzothiazole derivatives as selective BACE1 inhibitors for Alzheimer's disease, where docking scores were used to compare the binding affinity of newly designed compounds to that of known inhibitors. nih.gov

Table 1: Example of Predicted Binding Affinities for Benzothiazole Derivatives Against Various Targets

| Compound Class | Target Protein | Docking Score/Binding Energy | Reference |

| Designed Benzothiazoles | GABA-aminotransferase (1OHV) | Varies (MolDock Score) | wjarr.com |

| Benzothiazole-Thiazole Hybrids | p56lck | Varies (Docking Score) | biointerfaceresearch.com |

| Designed Benzothiazoles | BACE-1 | -7.49 (Docking Score) | nih.gov |

| Benzothiazole Derivatives | Dihydroorotase | Varies (Binding Energy) | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and a protein's active site. This analysis is vital for understanding the structural basis of a compound's activity and for guiding its optimization.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a key target for novel anti-tuberculosis drugs. nih.gov Benzothiazole derivatives have been investigated as DprE1 inhibitors. researchgate.net Docking studies reveal that the benzothiazole scaffold can form critical interactions within the DprE1 active site. For example, a π-π stacking interaction between the benzothiazole moiety and the phenyl group of the amino acid residue Tyr435 has been observed. mdpi.com Additionally, hydrogen bonds can form between substituents on the benzothiazole core and key residues like Ile199 and Tyr326, anchoring the ligand within the binding pocket. mdpi.com These interactions are crucial for the inhibition of the enzyme's function. nih.govresearchgate.net

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a key regulator of angiogenesis (the formation of new blood vessels) and a prominent target in cancer therapy. New benzothiazole hybrids have been designed and evaluated as potential VEGFR-2 inhibitors. tandfonline.com Molecular docking simulations of these compounds into the VEGFR-2 active site have identified key binding interactions. These typically include hydrogen bonds with backbone atoms of residues such as Cys919 and Asp1046, as well as hydrophobic interactions within the ATP-binding pocket, which are essential for potent inhibitory activity.

Table 2: Key Protein-Ligand Interactions for Benzothiazole Derivatives

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

| DprE1 | Tyr435 | π-π stacking | mdpi.com |

| DprE1 | Ile199, Tyr326 | Hydrogen bonding | mdpi.com |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen bonding | tandfonline.com |

| Dihydroorotase | LEU222, ASN44 | Hydrogen bonding | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity.

DFT calculations are used to determine the electronic structure of benzothiazole derivatives. scirp.org Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and stability. scirp.orgscirp.org A smaller energy gap suggests higher reactivity and lower stability, as electrons can be more easily excited to a higher energy state. scirp.org

Studies have shown that substituents on the benzothiazole ring significantly affect the electronic structure and reactivity. scirp.orgnih.gov For example, electron-withdrawing groups can lower both HOMO and LUMO energy levels, potentially reducing the energy gap and enhancing charge transport properties. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. scirp.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new bioactive compounds. ijrti.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

These models are constructed based on the structures of known active compounds and are then used as 3D queries to search large chemical databases in a process called virtual screening. ijrti.org This approach allows for the rapid identification of novel molecular scaffolds that are likely to be active. For instance, pharmacophoric features of known benzothiazole inhibitors can be identified and used to screen for new derivatives with potential antimicrobial or anticancer activities. nih.govijrti.org

Rational Design and Optimization of Benzothiazole Derivatives

The insights gained from computational studies are integral to the rational design and optimization of new benzothiazole derivatives. nih.govresearchgate.netnih.gov By understanding the structure-activity relationships (SAR) through molecular docking and quantum chemical calculations, medicinal chemists can make targeted modifications to the benzothiazole scaffold to improve its biological activity. researchgate.net

For example, if docking studies reveal that a specific region of the binding pocket is unoccupied, a substituent can be added to the ligand to form favorable interactions in that area. If a compound has poor electronic properties, its structure can be modified to tune its HOMO-LUMO gap. nih.gov This iterative cycle of computational design, chemical synthesis, and biological evaluation accelerates the development of potent and selective therapeutic agents, as demonstrated in the successful optimization of benzothiazole-based inhibitors for targets like STAT3 and BACE1. nih.govnih.gov

Future Directions and Research Perspectives

Development of Novel Benzothiazole-Based Lead Compounds

The structural framework of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine offers significant opportunities for modification to develop novel lead compounds with enhanced potency and selectivity. The 2-aminobenzothiazole (B30445) core is a versatile platform for chemical elaboration. nih.govresearchgate.net Future research will likely focus on systematic modifications of the N-benzyl and 6-ethoxy groups to establish a comprehensive structure-activity relationship (SAR).

Key areas for structural modification include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety can significantly influence the compound's electronic and steric properties, potentially leading to improved interactions with biological targets.

Variation of the N-substituent: Replacing the benzyl group with other alkyl or aryl moieties can explore different binding pockets of target proteins.

Modification of the 6-ethoxy Group: Altering the alkoxy chain length or introducing alternative functional groups at the 6-position of the benzothiazole (B30560) ring can impact the compound's lipophilicity and metabolic stability. For instance, studies on other 6-substituted benzothiazoles have shown that bulky groups at this position can enhance antifungal activity. core.ac.uk

Hybrid Molecule Design: Incorporating other pharmacologically active moieties into the this compound structure could lead to hybrid compounds with dual or synergistic therapeutic effects.

These synthetic endeavors will aim to generate a library of analogs for screening against a wide range of biological targets, thereby identifying promising new lead compounds for various diseases, including cancer and infectious diseases. nih.govresearchgate.net

Exploration of Undiscovered Biological Targets and Pathways

While benzothiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the full extent of their molecular targets and pathways remains to be elucidated. jchemrev.comjchemrev.comnih.gov Future research should venture beyond the well-trodden paths and explore novel biological targets for compounds like this compound.

Potential areas of exploration include:

Kinase Inhibition: Many benzothiazole derivatives have shown potent inhibitory activity against various kinases involved in cancer cell signaling. Screening this compound and its analogs against a broad panel of kinases could identify novel and selective inhibitors.

Enzyme Inhibition: Beyond kinases, other enzymes crucial for disease pathogenesis could be potential targets. For example, some benzothiazoles have been investigated as inhibitors of enzymes like monoamine oxidase.

Modulation of Protein-Protein Interactions: Targeting protein-protein interactions is an emerging area in drug discovery. The structural features of this compound may allow it to interfere with specific protein complexes involved in disease.

Phenotypic Screening: High-content screening of this compound and its derivatives in various disease models (e.g., cancer cell lines, microbial cultures) can uncover unexpected biological activities and provide clues to novel mechanisms of action.

Unraveling the precise molecular mechanisms and identifying novel biological targets will be crucial for the rational design of next-generation benzothiazole-based therapeutics.

Advancements in Sustainable Synthetic Methodologies

The chemical synthesis of benzothiazole derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. mdpi.comresearchgate.netnih.gov A key future direction is the development of green and sustainable synthetic routes for the production of this compound and its analogs.

Promising sustainable approaches include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. airo.co.inresearchgate.net

Catalytic Methods: The use of efficient and recyclable catalysts, such as copper or iron-based catalysts, can replace stoichiometric reagents and minimize waste generation. researchgate.netrsc.org

Green Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a critical aspect of green chemistry. mdpi.comrsc.org

One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste. nih.gov

The adoption of these sustainable methodologies will not only make the synthesis of benzothiazole derivatives more environmentally friendly but also more economically viable for large-scale production.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational methods is revolutionizing drug discovery. mdpi.comnih.govjddhs.com For this compound, a combined approach will be instrumental in accelerating the identification and optimization of new drug candidates.

This integrated strategy involves:

Molecular Docking: In silico docking studies can predict the binding modes of this compound and its analogs to the active sites of potential biological targets, guiding the design of more potent inhibitors. mdpi.comnih.gov

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: These computational methods can provide insights into the electronic properties and conformational preferences of the molecule, aiding in the understanding of its reactivity and interactions with biological macromolecules. researchgate.net

Virtual Screening: Large virtual libraries of benzothiazole derivatives can be screened against various targets to identify promising hits for experimental validation.

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental testing, including in vitro and in vivo biological assays. This iterative cycle of computational prediction and experimental validation will be key to efficiently advancing promising compounds through the drug discovery pipeline. jddhs.com

Overcoming Challenges in Benzothiazole-Based Drug Discovery

Despite the significant therapeutic potential of benzothiazole derivatives, several challenges need to be addressed to facilitate their successful clinical translation.

Key challenges and potential solutions include:

Poor Solubility: Many benzothiazole-based compounds exhibit low aqueous solubility, which can limit their bioavailability and therapeutic efficacy. Future research should focus on strategies to improve solubility, such as the incorporation of polar functional groups or the use of advanced formulation techniques.

Selectivity: Achieving high selectivity for the desired biological target over off-target proteins is crucial to minimize side effects. A deep understanding of the structure-activity relationships and the use of structure-based drug design will be essential to develop highly selective inhibitors.

Drug Resistance: The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases. The development of benzothiazole derivatives with novel mechanisms of action or the ability to overcome known resistance mechanisms is a high priority.

Toxicity: Early assessment of the toxicological profile of new benzothiazole derivatives is necessary to identify and eliminate compounds with unfavorable safety profiles.

By proactively addressing these challenges, researchers can enhance the likelihood of successfully developing safe and effective benzothiazole-based drugs for a range of human diseases.

Data Tables

Table 1: Potential Research Directions for this compound

| Research Area | Focus | Methodologies | Desired Outcome |

| Lead Compound Development | Structure-Activity Relationship (SAR) studies | Chemical synthesis, in vitro screening | Novel analogs with improved potency and selectivity |

| Target Identification | Exploration of novel biological targets | Kinase profiling, phenotypic screening, proteomics | Identification of new mechanisms of action |

| Sustainable Synthesis | Green chemistry approaches | Microwave synthesis, catalysis, green solvents | Environmentally friendly and efficient production |

| Computational Chemistry | In silico drug design | Molecular docking, virtual screening, QM/MM | Rational design of optimized drug candidates |

| Overcoming Challenges | Addressing drug development hurdles | Formulation studies, selectivity assays, toxicity profiling | Improved drug-like properties and clinical viability |

Table 2: Examples of Biological Activities of Benzothiazole Derivatives

| Compound Class | Biological Activity | Reference |

| 2-Aminobenzothiazoles | Anticancer, Antimicrobial, Anti-inflammatory | nih.govresearchgate.netjchemrev.com |

| 6-Substituted Benzothiazoles | Antifungal | core.ac.uk |

| N-Substituted 2-Aminobenzothiazoles | Kinase Inhibition | nih.gov |

Q & A

Q. What are the standard synthetic routes for N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling reactions between substituted benzothiazole amines and benzyl halides. For example, 6-ethoxy-1,3-benzothiazol-2-amine can be synthesized via bromine-mediated cyclization of thiourea derivatives under acidic conditions (yield: 20% at −3–0°C in formic acid/acetic acid) . To optimize yields, key parameters include temperature control (−3–0°C to minimize side reactions), stoichiometric ratios of coupling agents (e.g., DCC/DMAP for amide bond formation), and anhydrous conditions to prevent hydrolysis . Post-synthesis purification via recrystallization (e.g., using ethanol or chloroform) improves purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR confirm substitution patterns (e.g., benzyl and ethoxy groups) and monitor reaction progress .

- X-ray Diffraction : Provides unambiguous structural determination. For example, SHELX programs (SHELXL/SHELXS) resolve hydrogen-bonding networks and molecular packing, as seen in related benzothiazole derivatives .

- IR Spectroscopy : Identifies functional groups (e.g., C–N stretches at ~1604 cm, S–O vibrations) .

Q. What are the primary chemical reactions involving this compound in medicinal chemistry?

Common reactions include:

- Oxidation/Reduction : Ethoxy groups can be oxidized to carboxylic acids or reduced to alcohols for solubility modulation .

- Substitution : Nucleophilic displacement of the benzyl group enables derivatization (e.g., with aryl halides for structure-activity relationship studies) .

- Complexation : The benzothiazole core coordinates with metal ions (e.g., Cu) for catalytic or therapeutic applications .

Advanced Research Questions

Q. How can structural contradictions in X-ray data for benzothiazole derivatives be resolved?

Discrepancies in bond lengths or hydrogen-bonding patterns often arise from dynamic disorder or solvent effects. Using high-resolution data (≤1.0 Å) and refining with SHELXL’s restraints (e.g., DFIX, DANG) improves accuracy. For example, triclinic P1 space group refinements resolved independent molecules in 2-substituted benzothiazole dimers via intermolecular N–H⋯N hydrogen bonds . Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .

Q. What experimental strategies address low yield in this compound synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h vs. 16 h for hydrazine derivatives) and improves yield by 20–30% .

- Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in benzyl group introduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., Br, F) at the 6-position enhances antimicrobial activity by 40–60% .

- Benzyl Group Modifications : Fluorinated benzyl moieties improve blood-brain barrier penetration for neuroactive agents .

- Docking Studies : Molecular modeling against targets (e.g., bacterial enzymes) identifies key interactions (e.g., hydrogen bonds with Thr94 in E. coli dihydrofolate reductase) .

Q. What methodologies validate the biological activity of this compound derivatives?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cell lines (e.g., HCT-116 colon cancer) with IC values <10 µM indicate therapeutic potential .

- Fluorescent Probes : Ethoxy-substituted benzothiazoles exhibit λ ~450 nm, enabling cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.